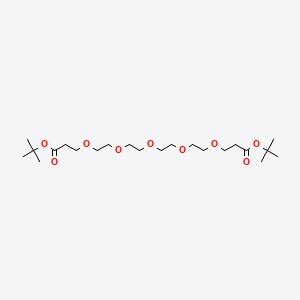

Bis-PEG5-t-butyl ester

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O9/c1-21(2,3)30-19(23)7-9-25-11-13-27-15-17-29-18-16-28-14-12-26-10-8-20(24)31-22(4,5)6/h7-18H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJCLSVRARTBFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bis-PEG5-t-butyl ester chemical properties and structure

An In-Depth Technical Guide to Bis-PEG5-t-butyl Ester: Properties, Structure, and Applications in Advanced Bioconjugation

Introduction

In the rapidly evolving landscape of therapeutic drug development, the rational design of linker molecules has become a cornerstone for creating sophisticated and highly effective targeted therapies. Among these, Bis-PEG5-t-butyl ester has emerged as a pivotal tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This homobifunctional molecule consists of a five-unit polyethylene glycol (PEG) chain, which imparts favorable physicochemical properties, flanked by two tert-butyl ester groups that serve as stable, yet cleavable, protecting groups for terminal carboxylic acids.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the core chemical properties, strategic applications, and detailed experimental methodologies involving Bis-PEG5-t-butyl ester. We will explore the causality behind its design and use, ensuring a deep, actionable understanding of its role in constructing complex bioconjugates.

Part 1: Core Chemical and Physical Properties

The efficacy of Bis-PEG5-t-butyl ester as a linker is intrinsically tied to its unique molecular architecture. The structure combines a hydrophilic PEG core with lipophilic, sterically hindered t-butyl ester termini, creating a molecule with distinct functional domains.

-

The PEG5 Core: The central chain is composed of five repeating ethylene glycol units. This oligo(ethylene glycol) structure is the primary determinant of the molecule's hydrophilicity. In the context of a larger bioconjugate, such as a PROTAC, this PEG spacer serves multiple critical functions:

-

Enhanced Solubility: It significantly improves the aqueous solubility of often-hydrophobic small molecule ligands, which is crucial for formulation and biological activity.[1][2]

-

Biocompatibility: PEG is a well-established, non-immunogenic, and biocompatible polymer, which can reduce the potential for adverse effects in the final therapeutic molecule.[1][3]

-

Pharmacokinetics: The hydrophilic nature of the PEG chain can help minimize non-specific binding to other proteins and cellular components, potentially improving the pharmacokinetic profile of the conjugate.[1]

-

Optimized Spacing: The defined length and flexibility of the PEG5 chain provide the necessary spatial separation between the two conjugated moieties, allowing for optimal interaction with their respective biological targets.[1]

-

-

The t-Butyl Ester Termini: Both ends of the PEG chain are terminated with carboxylic acids protected as t-butyl esters. This protecting group strategy is fundamental to its utility in multi-step syntheses:

-

Stability: The t-butyl ester is robust and stable under a wide range of reaction conditions, including those typically used for amide bond formation (coupling reactions).[4]

-

Controlled Deprotection: The protecting group can be efficiently and cleanly removed under specific acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal a reactive carboxylic acid.[5][6][7] This allows for a controlled, sequential approach to conjugation, preventing unwanted polymerization or side reactions.

-

Quantitative Data Summary

The key physicochemical properties of Bis-PEG5-t-butyl ester are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | di-tert-butyl 4,7,10,13,16-pentaoxanonadecanedioate | [8] |

| Synonyms | OtBu-PEG5-OtBu | [8] |

| CAS Number | 439114-12-2 | [8][9] |

| Molecular Formula | C22H42O9 | [8] |

| Molecular Weight | 450.57 g/mol | [8] |

| Purity | Typically ≥95% | [8][9] |

| Solubility | Soluble in DCM, DMF, DMSO, Water | [2][5] |

| Storage | -20°C (long-term), 0-4°C (short-term) | [4][8][9] |

Part 2: The Role of Bis-PEG5-t-butyl Ester in PROTAC Synthesis

PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of target proteins. These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[10] The linker connecting the target-binding ligand (the "warhead") and the E3 ligase ligand is not merely a spacer but a critical component that dictates the efficacy of the final PROTAC.

The use of a protected linker like Bis-PEG5-t-butyl ester is a deliberate strategic choice that enables the precise and sequential assembly of the PROTAC molecule. Starting with a homobifunctional protected linker allows for its conversion into a heterobifunctional linker after the first conjugation, providing complete control over the synthetic route.

Caption: The PROTAC mechanism, where the PEG linker facilitates the formation of a ternary complex.

Part 3: Experimental Protocols and Methodologies

The following protocols provide a validated framework for the use of Bis-PEG5-t-butyl ester in a typical sequential conjugation workflow. The core principle is the selective deprotection of one ester group, followed by coupling, and then repeating the process on the second terminus.

Protocol 1: Mono-deprotection of Bis-PEG5-t-butyl Ester

This crucial first step converts the homobifunctional linker into a heterobifunctional Acid-PEG5-t-butyl ester, which is the key intermediate for sequential synthesis.

Causality: The reaction is performed with a controlled amount of strong acid (TFA) to favor the cleavage of only one t-butyl group. Using a large excess of TFA or prolonged reaction times would lead to the di-acid, defeating the purpose of a stepwise approach. The use of scavengers like triisopropylsilane (TIS) is critical; the cleavage of the t-butyl group generates a reactive t-butyl cation, which can cause unwanted side reactions (e.g., alkylation of sensitive functional groups). Scavengers effectively trap this cation.[4]

-

Materials:

-

Bis-PEG5-t-butyl ester

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, but highly recommended)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

-

-

Procedure:

-

Dissolve Bis-PEG5-t-butyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Prepare a deprotection solution of TFA in DCM (typically 20-50% v/v). If using a scavenger, add TIS (e.g., 2.5% v/v) to the TFA/DCM mixture.[4][11]

-

Slowly add the deprotection solution to the linker solution. Use a sub-stoichiometric amount of TFA if attempting to optimize for mono-deprotection, or carefully monitor the reaction when using excess TFA.

-

Stir the reaction at room temperature for 1-4 hours. Monitor progress closely by Thin-Layer Chromatography (TLC) or LC-MS to maximize the yield of the mono-acid product.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

To ensure complete removal of residual acid, co-evaporate the residue with a solvent like toluene (3x).

-

Purify the resulting crude mixture using column chromatography (silica gel) with a suitable solvent gradient (e.g., ethyl acetate in hexanes) to isolate the desired mono-deprotected Acid-PEG5-t-butyl ester.

-

Protocol 2: Stepwise Conjugation for PROTAC Assembly

This protocol outlines the sequential amide bond formation with the mono-deprotected linker from Protocol 1.

Causality: Amide bond formation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Carbodiimide chemistry, using reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), is a common and effective method. EDC forms a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester. This two-step activation minimizes side reactions and improves coupling efficiency.[12]

-

Step A: First Amide Coupling

-

Dissolve the purified Acid-PEG5-t-butyl ester (1 equivalent) in an anhydrous solvent like DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the first amine-containing ligand (e.g., the E3 ligase ligand, 1.1 equivalents) in anhydrous DMF.

-

Add the activated linker solution to the amine solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with saturated NaHCO3 and brine) and purify the resulting conjugate by column chromatography or preparative HPLC.

-

-

Step B & C: Second Deprotection and Coupling

-

Take the purified conjugate from Step A and repeat the deprotection procedure described in Protocol 1 to cleave the remaining t-butyl ester group, exposing the second carboxylic acid.

-

After purification, repeat the amide coupling procedure described in Step A , this time using the second amine-containing ligand (e.g., the warhead) to complete the synthesis of the final PROTAC molecule.

-

Purify the final product using preparative HPLC to ensure high purity.

-

Caption: Sequential synthesis workflow for PROTAC assembly using Bis-PEG5-t-butyl ester.

Part 4: Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity and reactivity of Bis-PEG5-t-butyl ester and the reagents used in conjugation.

-

Storage: For long-term stability, the compound should be stored at -20°C, protected from light and moisture.[4] For short-term use (days to weeks), storage at 0-4°C is acceptable.[4][8] The container should be tightly sealed to prevent hydrolysis of the ester groups.

-

Handling:

-

Solvents: Always use anhydrous solvents (e.g., DMF, DCM, DMSO) for reactions to prevent hydrolysis of activated esters and other side reactions.[4]

-

Inert Atmosphere: While not always strictly necessary for every step, performing reactions under an inert atmosphere (nitrogen or argon) is good practice, especially during the activation steps, to prevent reactions with atmospheric moisture.

-

-

Safety:

-

TFA: Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Coupling Reagents: Reagents like EDC and HATU are sensitizers and should be handled with care. Avoid inhalation of dust and skin contact.

-

Bases: Bases like DIPEA are corrosive and should be handled in a fume hood.

-

Conclusion

Bis-PEG5-t-butyl ester is far more than a simple spacer; it is a sophisticated chemical tool engineered for the precise construction of complex therapeutic molecules. Its PEGylated core provides essential physicochemical benefits, while its dual t-butyl ester protecting groups grant the synthetic chemist exacting control over a sequential bioconjugation strategy. This combination of properties makes it an invaluable asset in the development of next-generation therapeutics, most notably PROTACs, where the linker's characteristics are integral to the final molecule's success. By understanding the chemical principles and validated protocols presented in this guide, researchers can confidently and effectively leverage Bis-PEG5-t-butyl ester to advance their drug discovery programs.

References

-

PEG-t-butyl ester. AxisPharm. [Link]

-

Bis-PEG-t-butyl ester. AxisPharm. [Link]

-

tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate. MySkinRecipes. [Link]

-

Mpeg5-t-butyl ester | C16H32O7. PubChem - NIH. [Link]

-

tert-Butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate. Pharmaffiliates. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azide-PEG5-c18-t-butyl ester | BroadPharm [broadpharm.com]

- 3. Bis-PEG-t-butyl ester | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Acid-PEG5-t-butyl ester, 1309460-29-4 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medkoo.com [medkoo.com]

- 9. Bis-PEG5-t-butyl ester, 439114-12-2 | BroadPharm [broadpharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Bis-PEG5-t-butyl Ester

Introduction: The Architectural Significance of Bis-PEG5-t-butyl Ester in Modern Drug Development

In the intricate field of medicinal chemistry and drug development, the design of functional molecules often relies on the strategic assembly of distinct molecular components. Bis-PEG5-t-butyl ester has emerged as a pivotal building block, particularly valued for its role as a versatile, homobifunctional linker.[1] Structurally, it consists of a discrete pentaethylene glycol (PEG5) chain, which imparts favorable physicochemical properties, flanked at both termini by carboxylic acids protected as t-butyl esters. The IUPAC name for this compound is di-tert-butyl 4,7,10,13,16-pentaoxanonadecanedioate.[2]

The PEG moiety is renowned for enhancing the aqueous solubility, stability, and biocompatibility of conjugated molecules, while potentially reducing their immunogenicity.[3][4] This hydrophilic spacer provides conformational flexibility, which is often critical for enabling optimal interaction between conjugated moieties. The terminal t-butyl ester groups serve as robust protecting groups for the carboxylic acid functionalities.[4] This protection is crucial for controlled, sequential synthesis strategies, as the esters are stable under a variety of reaction conditions but can be readily cleaved under specific acidic conditions to unveil the reactive carboxylic acids.[5][6]

These characteristics make Bis-PEG5-t-butyl ester an invaluable tool in the construction of complex therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand to an E3 ligase ligand.[2][7][8] This guide provides a comprehensive exploration of the synthesis, purification, and detailed characterization of this essential linker, grounded in established chemical principles and field-proven methodologies.

Part 1: Synthesis and Purification

The synthesis of Bis-PEG5-t-butyl ester is most effectively achieved through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis. This process involves the dialkylation of pentaethylene glycol with a suitable electrophile, such as tert-butyl bromoacetate, in the presence of a strong, non-nucleophilic base.[9][10]

Causality Behind Experimental Design

The choice of reagents and conditions is dictated by the need to efficiently form the ether linkages while preserving the acid-labile t-butyl ester groups.

-

Starting Material : Pentaethylene glycol is selected for its defined length, providing precise control over the linker's spatial dimensions.

-

Base : Sodium hydride (NaH) is an ideal choice. As a strong base, it quantitatively deprotonates the terminal hydroxyl groups of the glycol to form a highly nucleophilic dialkoxide. Its insolubility in the reaction solvent (THF) creates a heterogeneous reaction, but its efficacy is unparalleled for this transformation. Anhydrous conditions are critical, as any trace of water will consume the hydride, reducing the yield and generating potentially explosive hydrogen gas.[9][10]

-

Electrophile : Tert-butyl bromoacetate provides the protected carboxylate moiety. The bromine atom serves as an excellent leaving group for the S(_N)2 reaction with the PEG alkoxide.[11]

-

Solvent : Anhydrous tetrahydrofuran (THF) is a suitable aprotic polar solvent that dissolves the PEG starting material and facilitates the S(_N)2 reaction without interfering with the strong base or the reactive intermediates.[9]

Visualizing the Synthetic Pathway

Sources

- 1. Bis-PEG-t-butyl ester | AxisPharm [axispharm.com]

- 2. medkoo.com [medkoo.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]

- 5. grokipedia.com [grokipedia.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physicochemical Properties of PEGylated Linkers

Introduction

In the landscape of modern drug development, particularly in the realm of bioconjugation, polyethylene glycol (PEG) linkers have become indispensable tools.[1][2][3] Their covalent attachment to therapeutic molecules, a process known as PEGylation, can dramatically enhance the pharmacological and medicinal properties of proteins and other large molecules.[4][5][6][7][8] This guide provides a comprehensive exploration of the core physicochemical properties of PEGylated linkers, offering insights into how these characteristics can be manipulated to optimize the efficacy and safety of therapeutic agents. We will delve into the structural basis of their properties, quantitative analysis methods, and the profound impact these linkers have on the performance of bioconjugates.

PEGylation is a widely adopted strategy to improve the therapeutic properties of biopharmaceuticals by changing their physical and chemical characteristics, such as conformation, hydrophobicity, and electrostatic binding.[4] This modification can lead to improved drug solubility, stability, and a longer circulation half-life, all while reducing immunogenicity.[2][4] The versatility of PEG linkers, available in various lengths, structures (linear vs. branched), and purities (monodisperse vs. polydisperse), allows for the fine-tuning of a bioconjugate's desired properties.[9][10]

I. Core Physicochemical Properties of PEGylated Linkers

The unique advantages of PEG linkers stem from their fundamental physicochemical properties. Understanding these characteristics is paramount for the rational design of effective drug conjugates.

A. Hydrophilicity: The "Stealth" Effect

The defining characteristic of PEG is its hydrophilicity, which arises from the repeating ethylene oxide units (-CH₂-CH₂-O-) in its polymer backbone.[1][10] The ether oxygen atoms readily form hydrogen bonds with water molecules, creating a hydration shell around the PEG chain.[1][9] This "stealth" property is crucial as it can shield the conjugated molecule from enzymatic degradation and recognition by the immune system.[9]

The degree of hydrophilicity is directly proportional to the length of the PEG chain; longer chains impart greater water solubility.[1] This enhanced solubility is particularly beneficial for hydrophobic drug payloads, preventing aggregation and improving the overall stability of the conjugate during formulation and administration.[11][12]

Quantitative Analysis of Hydrophilicity:

The hydrophilicity of PEG linkers and their conjugates can be quantified using the octanol-water partition coefficient (Log D). A lower Log D value signifies greater hydrophilicity.

| Compound | PEG Chain Length | Log D (pH 7.4) |

| Model Hydrophobic Drug | 0 | 3.5 |

| Drug-PEG4 | 4 | 2.1 |

| Drug-PEG8 | 8 | 1.2 |

| Drug-PEG12 | 12 | 0.5 |

| Note: Data is illustrative and compiled from various sources to demonstrate the trend.[11] |

B. Molecular Weight and Polydispersity

PEG linkers are categorized based on their molecular weight distribution as either monodisperse or polydisperse.[3][13][14]

-

Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and a Polydispersity Index (PDI) of 1.[15] They consist of a specific number of ethylene glycol units.[15]

-

Polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.[13][14][15]

The choice between monodisperse and polydisperse PEGs is a critical design consideration. Monodisperse PEGs offer precise control over the final conjugate's structure and properties, which is essential for regulatory approval and ensuring batch-to-batch consistency.[12] Polydisperse PEGs, while more cost-effective, introduce heterogeneity that can complicate characterization and may lead to variability in the conjugate's performance.

Characterization of Molecular Weight and Polydispersity:

Several analytical techniques are employed to characterize the molecular weight and PDI of PEG linkers and their conjugates.

| Technique | Principle | Key Advantages | Key Limitations |

| MALDI-TOF MS | Measures the mass-to-charge ratio of ions. | High accuracy for determining the average molecular weight and distribution of species.[16] | Can be challenging for very large or heterogeneous PEGs.[16] |

| SEC-HPLC | Separates molecules based on their hydrodynamic volume. | Simple, robust, and effective for separating unreacted protein from PEGylated species and aggregates.[16] | Limited resolution for species with similar sizes.[16] |

| ¹H NMR Spectroscopy | Measures the resonance of proton nuclei in a magnetic field. | Quantitative without the need for specific conjugate standards; provides detailed structural information.[17] | Lower sensitivity compared to mass spectrometry; requires a relatively pure sample.[17] |

C. Conformation and Hydrodynamic Radius

In solution, PEG chains are highly flexible and adopt a random coil conformation.[10] This flexibility, combined with the hydration shell, results in a significantly larger hydrodynamic radius than would be expected based on molecular weight alone. This increased effective size is a key factor in the enhanced pharmacokinetic properties of PEGylated molecules.

The larger hydrodynamic radius reduces renal clearance, leading to a longer circulation half-life.[18][19] This extended systemic exposure increases the likelihood of the therapeutic reaching its target site.[19]

Experimental Determination of Hydrodynamic Radius:

Size-Exclusion Chromatography (SEC) is a primary technique for determining the hydrodynamic radius of PEGylated proteins. The elution volume of a molecule is inversely proportional to its hydrodynamic radius.

Experimental Protocol: SEC-HPLC for Analysis of PEGylated Proteins

Objective: To separate and quantify different species in a PEGylated protein reaction mixture based on their hydrodynamic volume.

Materials:

-

SEC-HPLC system with a UV detector

-

SEC column suitable for the molecular weight range of the conjugate

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

-

PEGylated protein reaction mixture

-

Non-PEGylated protein control

Procedure:

-

System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[17]

-

Sample Preparation: Dissolve the conjugate sample and the non-PEGylated control in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[17]

-

Injection and Separation: Inject a specific volume of each sample onto the column.

-

Detection: Monitor the column effluent using a UV detector at 280 nm.

-

Data Analysis: Integrate the peaks in the resulting chromatograms. The retention time of the PEGylated species will be shorter than that of the non-PEGylated protein due to its larger hydrodynamic radius. The peak areas can be used to quantify the relative amounts of each species.

D. Biocompatibility and Immunogenicity

PEG is generally considered biocompatible, with minimal toxicity, and is approved by regulatory agencies for various biomedical applications.[10] It typically elicits a minimal immune response.[10] However, the existence of pre-existing anti-PEG antibodies in a portion of the population has been documented, which can lead to accelerated clearance of PEGylated therapeutics.[10][20]

The structure of the PEG linker can influence its immunogenic potential. For instance, branched PEG linkers may offer improved shielding of the protein core, potentially reducing immunogenicity compared to linear PEGs. Research into alternative linker technologies, such as trifluoroethylated PEG linkers, is ongoing to address concerns about immunogenicity.[21]

II. Impact of Physicochemical Properties on Drug Conjugates

The physicochemical properties of PEGylated linkers have a profound and direct impact on the performance of the resulting drug conjugate.

A. Pharmacokinetics and Pharmacodynamics

The primary motivation for PEGylation is often to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a therapeutic.[4][7]

-

Enhanced Half-Life: As previously discussed, the increased hydrodynamic radius imparted by the PEG linker reduces renal clearance, leading to a significantly prolonged circulation half-life.[18][22] This allows for less frequent dosing, improving patient compliance.[4]

-

Improved Stability: The hydrophilic PEG chains can protect the conjugated molecule from enzymatic degradation, further contributing to its stability and longevity in vivo.[2][23]

-

Modulated Potency: While improving PK, PEGylation can sometimes lead to a decrease in in vitro potency.[11] The steric hindrance from the PEG chain may interfere with the binding of the therapeutic to its target.[11][24] This is a critical trade-off that must be carefully balanced during the design phase. Often, the improved in vivo efficacy due to enhanced exposure outweighs a slight reduction in in vitro activity.[11]

Impact of PEG Linker Length on Pharmacokinetics:

| ADC Formulation | PEG Linker Length | Plasma Half-Life (hours) |

| ADC-1 | 4 units | 120 |

| ADC-2 | 8 units | 180 |

| ADC-3 | 12 units | 250 |

| Note: Data is illustrative and compiled from various sources to demonstrate the trend.[18] |

B. Stability and Aggregation

A significant challenge in the development of bioconjugates, particularly antibody-drug conjugates (ADCs), is the tendency of hydrophobic payloads to cause aggregation.[25] PEG linkers effectively mitigate this issue by creating a hydrophilic shield around the hydrophobic drug, improving the overall solubility and stability of the ADC.[11][12] This is crucial for maintaining the integrity of the therapeutic during manufacturing, storage, and administration.

Branched or multi-arm PEG linkers can be particularly effective in this regard, allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[25]

C. Cleavable vs. Non-Cleavable Linkers

PEG linkers can be designed to be either cleavable or non-cleavable, depending on the desired drug release mechanism.[]

-

Non-Cleavable Linkers: These linkers provide a stable connection between the drug and the carrier. The drug is typically released upon lysosomal degradation of the carrier molecule within the target cell.

-

Cleavable Linkers: These linkers are designed to release the drug in response to specific conditions within the target cell or tumor microenvironment, such as changes in pH or the presence of specific enzymes.[10] Designer cleavable PEG linkers have been developed that, upon cleavage, leave behind a small reporter amino acid chain, which simplifies the analytical characterization of the PEG-protein conjugate and allows for the determination of PEG attachment sites.[27][28]

III. Advanced Characterization and Workflow Visualization

The complexity of PEGylated bioconjugates necessitates sophisticated analytical workflows for their thorough characterization.

A. Determining the Degree of PEGylation

A critical quality attribute of a PEGylated therapeutic is the degree of PEGylation, which is the average number of PEG chains attached to each molecule.[17][29] Several methods can be used for this determination.

Experimental Protocol: TNBS Assay for Determining Degree of PEGylation

Objective: To quantify the degree of PEGylation by measuring the reduction in free primary amines.

Materials:

-

PEGylated protein sample

-

Non-PEGylated protein control

-

Trinitrobenzene sulfonic acid (TNBS) solution

-

Bicarbonate buffer (pH 8.5)

-

Quenching solution (e.g., SDS and HCl)

-

Standard (e.g., glycine) for generating a standard curve

-

96-well plate and plate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of known concentrations of the standard in bicarbonate buffer.

-

Sample Preparation: Prepare the PEGylated and non-PEGylated protein samples at a known concentration in bicarbonate buffer.

-

Reaction: Add a freshly prepared TNBS solution to each well containing the standards and samples.

-

Incubation: Incubate the plate at 37°C for 2 hours.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Measurement: Measure the absorbance of each well at 335 nm.

-

Calculation: Determine the concentration of free amines in the samples using the standard curve. The degree of PEGylation is calculated based on the reduction in free amines in the PEGylated sample compared to the non-PEGylated control.

B. Visualization of Workflows

Visualizing the complex workflows involved in the synthesis and characterization of PEGylated linkers and their conjugates can aid in understanding and implementation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review on Impact of Pegylation on Biopharmaceuticals - Neliti [neliti.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. sciencescholar.us [sciencescholar.us]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. labinsights.nl [labinsights.nl]

- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. lcms.cz [lcms.cz]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 24. benchchem.com [benchchem.com]

- 25. adcreview.com [adcreview.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Degradation: An In-depth Technical Guide to the Role of PEG Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While ligand selection is critical, the linker is far from a passive spacer; it is a pivotal determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2]

This guide provides a deep dive into the strategic role of one of the most prevalent linker classes: Polyethylene Glycol (PEG) linkers. We will explore the mechanistic underpinnings of their function, the causal relationships behind design choices, and provide field-proven insights for their optimal application in PROTAC development.

The PROTAC Mechanism: A Symphony of Proximity

PROTACs function by inducing the formation of a ternary complex, bringing the POI and an E3 ligase into close proximity.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI.[] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically repeat the cycle.[1][5] The linker's role in this process is to orchestrate the precise geometry and stability of this crucial ternary complex.[6]

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Why PEG Linkers? A Physicochemical Perspective

PEG linkers are composed of repeating ethylene glycol units and are among the most common motifs incorporated into PROTAC structures.[7] Their popularity stems from a unique combination of physicochemical properties that address several key challenges in PROTAC design.

Key Advantages of PEG Linkers:

-

Enhanced Hydrophilicity and Solubility: PROTACs are often large, complex molecules with a tendency towards hydrophobicity and poor aqueous solubility.[2] The inherent hydrophilicity of the PEG chain can significantly improve the overall solubility of the PROTAC molecule, which is beneficial for both in vitro assays and in vivo applications.[8][9][10]

-

Biocompatibility: PEG is well-established as a biocompatible polymer with low toxicity and immunogenicity, making it a safe choice for therapeutic applications.[2][10]

-

Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled during synthesis, allowing for systematic optimization of the distance between the POI and E3 ligase.[11] This flexibility can be advantageous for enabling the two proteins to adopt a productive orientation for ubiquitination.[9] Longer PEG linkers provide greater conformational freedom, increasing the probability of forming a stable and productive ternary complex.[1]

-

Improved Pharmacokinetics: The hydrophilic nature of PEG can create a "stealth" effect, potentially reducing clearance by the reticuloendothelial system and extending the circulation half-life of the PROTAC.[10][12]

Potential Disadvantages:

-

Metabolic Stability: The ether bonds within the PEG chain can be susceptible to oxidative metabolism, which may limit the in vivo stability of the PROTAC.[2][13]

-

Increased Molecular Weight and Polarity: While beneficial for solubility, longer PEG chains increase the molecular weight and polar surface area, which can hinder passive diffusion across cell membranes and impact permeability.[9][14]

-

The "Hook Effect": Excessively high concentrations of PROTACs with flexible linkers can favor the formation of binary complexes (PROTAC-POI or PROTAC-E3) over the productive ternary complex, leading to a decrease in degradation efficiency. The flexibility and length of a PEG linker can influence this phenomenon.[9]

The Criticality of Linker Length: An Empirical Journey

The distance between the POI and the E3 ligase is a critical parameter that must be empirically optimized for each specific target-ligase pair.[15] The linker's length directly impacts the formation, stability, and geometry of the ternary complex.[15][16]

-

A Linker Too Short: Can lead to steric hindrance, preventing the two proteins from coming together effectively to form a stable ternary complex.[15][16]

-

A Linker Too Long: May result in a non-productive or unstable complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[15][16]

The optimal linker length is therefore a delicate balance, and its determination is a cornerstone of successful PROTAC design.[17]

Data Presentation: Impact of PEG Linker Length on Degradation Potency

The following table summarizes representative data illustrating the impact of varying PEG linker lengths on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of Bruton's tyrosine kinase (BTK) PROTACs recruiting the Cereblon (CRBN) E3 ligase.

| PROTAC | Linker Composition | Number of PEG Units | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| BTK-1 | PEG | 2 | ~11 | 55 | >90 |

| BTK-2 | PEG | 4 | ~17 | 15 | >95 |

| BTK-3 | PEG | 6 | ~23 | 28 | >95 |

| BTK-4 | PEG | 8 | ~29 | 80 | >85 |

Note: This data is representative and compiled from principles discussed in the cited literature. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.[5][15]

This data clearly demonstrates the existence of an optimal linker length. In this example, the PROTAC with a 4-unit PEG linker (BTK-2) exhibits the highest potency. This highlights the necessity of synthesizing and testing a library of PROTACs with varying linker lengths to identify the optimal candidate for a given target.[9]

Experimental Protocols: A Self-Validating System

The development of a potent PROTAC requires rigorous experimental validation. The following are detailed methodologies for key experiments in the evaluation of PROTAC efficacy.

PROTAC Synthesis: Sequential Amide Coupling

This protocol outlines a general approach for conjugating a POI ligand and an E3 ligase ligand to a bifunctional PEG linker.[18]

Materials:

-

POI ligand with a reactive functional group (e.g., amine or carboxylic acid)

-

E3 ligase ligand with a complementary reactive functional group

-

Bifunctional PEG linker (e.g., amine-PEGn-acid)

-

Amide coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

LC-MS and preparative HPLC for monitoring and purification

Step-by-Step Methodology:

-

First Coupling Reaction:

-

In a dry flask, dissolve the E3 ligase ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.

-

Add the coupling reagent (1.2 eq) and base (2.0 eq) to the mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water and purify the E3 ligase-linker conjugate by preparative HPLC.

-

Confirm the product's identity and purity via high-resolution mass spectrometry (HRMS) and NMR.

-

-

Second Coupling Reaction:

-

Dissolve the purified E3 ligase-linker conjugate (1.0 eq) and the POI ligand (1.2 eq) in anhydrous DMF.

-

Add the coupling reagent (1.2 eq) and base (2.0 eq).

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Once complete, purify the final PROTAC molecule using preparative HPLC.

-

Characterize the final product thoroughly using HRMS and NMR to confirm its structure and purity.

-

Caption: Experimental workflow for PROTAC synthesis via sequential coupling.

Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This is the foundational assay to quantify the reduction of the target protein following PROTAC treatment.[15][19]

Materials:

-

Relevant cell line expressing the POI

-

PROTACs with varying linker lengths

-

Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the POI.

-

After washing, incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with a loading control antibody to confirm equal protein loading.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

-

Conclusion: The Linker as a Strategic Design Element

The linker is unequivocally a critical determinant of PROTAC performance.[2] PEG linkers offer a compelling set of advantages, including enhanced solubility, biocompatibility, and tunable length, making them a versatile tool in the PROTAC design toolkit.[2][8] However, the "one-size-fits-all" approach does not apply. The optimal linker is highly dependent on the specific POI and E3 ligase pair, and its selection requires a systematic, empirical approach.[15] By understanding the causal relationships between linker properties and PROTAC activity and by employing robust, self-validating experimental protocols, researchers can rationally design and optimize PEGylated PROTACs to unlock their full therapeutic potential. The future of PROTAC development will likely see a shift from simple PEG and alkyl chains to more sophisticated linkers designed with the aid of computational and structural methods to better predict and control the dynamics of the ternary complex.[7][20]

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

-

Biopharma PEG. (2022, September 13). PEG Linkers for PROTAC Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. [Link]

-

CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. [Link]

-

Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Role of PEG Linkers in PROTAC Synthesis: A Manufacturer's Perspective. [Link]

-

Klein, V. G., et al. (n.d.). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]

-

Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

-

JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. [Link]

-

Biopharma PEG. (2021, December 10). PROTACs VS. Traditional Small Molecule Inhibitors. [Link]

-

Kihlberg, J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]

-

Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 15(10), 1227-1240. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Reactivity: An In-depth Technical Guide to the Mechanism of Bis-PEG5-t-butyl Ester in Bioconjugation

Abstract

In the landscape of modern biotechnology and pharmaceutical development, the precise covalent linkage of molecules—bioconjugation—is a cornerstone technology. It enables the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs) and advanced materials such as hydrogels. Central to these innovations are linker molecules that bridge biological moieties with other functional components. This guide provides an in-depth technical exploration of Bis-PEG5-t-butyl ester , a homobifunctional polyethylene glycol (PEG) linker. We will dissect its core mechanism, detailing the strategic role of its components: the twin t-butyl ester protecting groups, the hydrophilic PEG5 spacer, and the latent carboxylic acid functionalities they conceal. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, self-validating protocols for its application, and a robust framework for its use in creating novel bioconjugates.

Core Principles: Deconstructing Bis-PEG5-t-butyl Ester

Bis-PEG5-t-butyl ester is a symmetrical molecule designed for a two-stage activation and conjugation process. Its structure, di-tert-butyl 4,7,10,13,16-pentaoxanonadecanedioate, features a central 5-unit polyethylene glycol chain flanked by two tert-butyl ester groups at each terminus. To effectively harness this linker, one must understand the distinct role of each component.

The Tert-Butyl Ester: A Sterically Hindered Gatekeeper

The effectiveness of Bis-PEG5-t-butyl ester hinges on the properties of the tert-butyl (t-butyl) ester protecting group. A protecting group acts as a temporary shield for a reactive functional group, in this case, a carboxylic acid.[1]

-

Stability: The t-butyl group is exceptionally bulky, creating significant steric hindrance around the ester's carbonyl carbon.[2][3] This spatial obstruction physically blocks the approach of nucleophiles, rendering the ester highly resistant to hydrolysis under neutral and basic conditions.[4] This stability is critical during synthesis and storage, and when modifications are required on other parts of a molecule without affecting the protected carboxyl group.

-

Controlled Lability: The key to the t-butyl ester's utility is its clean and efficient removal (deprotection) under specific acidic conditions.[4] Strong acids like trifluoroacetic acid (TFA) are typically used to catalytically cleave the ester bond.

The deprotection mechanism proceeds via an acid-catalyzed pathway that leverages the formation of a highly stable tertiary carbocation.[4][5]

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the ester by an acid (e.g., TFA).

-

Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group's oxygen cleaves, releasing a stable tert-butyl cation.

-

Deprotonation & Byproduct Formation: The tert-butyl cation is then deprotonated, typically by the conjugate base of the acid (e.g., trifluoroacetate), to form isobutylene gas. This step regenerates the acid catalyst.[5]

This clean decomposition into a gaseous byproduct simplifies purification, a crucial advantage in complex multi-step syntheses.

The PEG5 Spacer: More Than Just a Linker

The central polyethylene glycol (PEG) chain is not merely a passive spacer; it imparts several critical physicochemical properties to the linker and the final bioconjugate.[6][7]

-

Hydrophilicity & Solubility: PEG is highly hydrophilic, significantly enhancing the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or proteins prone to aggregation.[7][8]

-

Biocompatibility & Reduced Immunogenicity: PEGylation is a well-established strategy to create a "stealth" effect, masking the bioconjugate from the host's immune system and reducing the likelihood of an immune response.[7][8] The flexible PEG chain forms a hydration shell that also shields the molecule from enzymatic degradation.[8]

-

Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation reduces renal clearance, leading to a longer circulation half-life in the body.[8]

-

Optimized Spacing: The length of the PEG chain is a critical design parameter. A PEG5 linker provides a defined and flexible spacer of approximately 28 angstroms, which can be optimal for minimizing steric hindrance between conjugated molecules or for facilitating the formation of productive ternary complexes in applications like PROTACs.[9][10] Shorter linkers may not provide sufficient separation, while excessively long linkers can sometimes decrease cell permeability or binding affinity.[9][11]

The Mechanism of Action in Bioconjugation

The utility of Bis-PEG5-t-butyl ester lies in its homobifunctional nature, which is unlocked after the deprotection step. The process transforms an inert, protected molecule into a reactive Bis-PEG5-acid linker, ready for conjugation.

The primary application involves a two-step chemical process:

-

Deprotection: Both t-butyl ester groups are removed simultaneously using strong acid (e.g., TFA), yielding the corresponding dicarboxylic acid linker.

-

Activation and Conjugation: The now-exposed carboxyl groups are activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[12][13]

-

EDC activates the carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[14]

-

NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester.[12][15] This two-step activation significantly improves coupling efficiency in aqueous solutions by minimizing the competing hydrolysis reaction.[12]

-

The resulting Bis-PEG5-NHS ester readily reacts with primary amines (e.g., the ε-amino group of lysine residues on a protein's surface) to form stable amide bonds.[6]

-

This homobifunctional nature makes the linker ideal for applications requiring the crosslinking of molecules.

Field-Proven Applications & Methodologies

The unique properties of Bis-PEG5-t-butyl ester lend themselves to several advanced applications. The choice to use this specific linker is driven by the need for a hydrophilic, defined-length spacer that can covalently link two molecules through stable amide bonds.

Application I: Hydrogel Formation

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They are extensively used in tissue engineering, drug delivery, and as cell culture scaffolds. Homobifunctional PEG linkers are excellent crosslinkers for forming hydrogels.[16][17]

-

Causality of Experimental Choice: By reacting the deprotected and activated Bis-PEG5-NHS ester with a polymer containing multiple primary amine groups (e.g., chitosan or a multi-arm PEG amine), a cross-linked hydrogel network is formed. The concentration of the Bis-PEG5 linker directly controls the crosslinking density, which in turn allows for the tuning of the hydrogel's mechanical properties (e.g., stiffness) and swelling ratio.[16] A shorter, more rigid crosslinker like PEG5 results in a stiffer hydrogel compared to higher molecular weight PEG diacrylates.[16]

Application II: Nanoparticle Surface Modification

PEGylating nanoparticles is a standard technique to improve their stability and in vivo performance.[18] A two-step modification using a protected linker offers precise control over the surface chemistry.

-

Causality of Experimental Choice: In this scenario, a heterobifunctional analogue (e.g., Acid-PEG-t-butyl ester) is often used first to attach the linker to the nanoparticle surface via its free acid.[18] Following purification, the t-butyl ester is deprotected to expose a new layer of carboxylic acid groups. These can then be activated with EDC/NHS and used to conjugate targeting ligands, drugs, or other biomolecules.[18] While Bis-PEG5-t-butyl ester is homobifunctional, its deprotected form can be used to crosslink amine-functionalized nanoparticles, inducing controlled aggregation or forming nanoparticle clusters.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with integrated quality control steps to ensure the success of each stage.

Protocol 1: Deprotection of Bis-PEG5-t-butyl ester

Objective: To quantitatively remove both t-butyl ester protecting groups to yield Bis-PEG5-dicarboxylic acid.

| Step | Procedure | Rationale & QC Check |

| 1 | Dissolution | Dissolve 100 mg of Bis-PEG5-t-butyl ester in 2 mL of anhydrous Dichloromethane (DCM) in a clean, dry glass vial. |

| 2 | Acid Addition | Add 2 mL of Trifluoroacetic Acid (TFA) to the solution (creating a 50% TFA/DCM v/v mixture). If the final product is sensitive to the t-butyl cation, a scavenger like triisopropylsilane (TIS, 2-5% v/v) can be added. |

| 3 | Reaction | Stir the reaction at room temperature for 2-4 hours. |

| 4 | Monitoring | Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS. The product (dicarboxylic acid) will have a different retention factor/time than the starting material (di-ester). |

| 5 | Solvent Removal | Remove the DCM and TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate twice with toluene. |

| 6 | Product Isolation | The resulting viscous oil or solid is the Bis-PEG5-dicarboxylic acid. Dry under high vacuum overnight. Characterize by Mass Spectrometry to confirm the expected molecular weight. |

Protocol 2: EDC/NHS Activation and Conjugation to a Model Protein

Objective: To crosslink an amine-containing protein (e.g., Bovine Serum Albumin, BSA) using the deprotected Bis-PEG5-dicarboxylic acid.

| Step | Procedure | Rationale & QC Check |

| 1 | Reagent Preparation | Prepare the following stock solutions: • Bis-PEG5-acid: 100 mM in anhydrous DMF or DMSO. • EDC: 100 mM in Activation Buffer. • NHS: 100 mM in Activation Buffer. • Protein: 10 mg/mL BSA in PBS, pH 7.4. |

| 2 | Activation | In a microfuge tube, combine 10 µL of Bis-PEG5-acid stock with 50 µL of Activation Buffer. Add 20 µL of EDC stock and 20 µL of NHS stock (2-fold molar excess over acid). Vortex gently and incubate for 15-30 minutes at room temperature. |

| 3 | Conjugation | Immediately add the activated linker solution to 1 mL of the BSA solution. This represents an ~20-fold molar excess of linker to protein. Incubate for 2 hours at room temperature with gentle rocking. |

| 4 | Quenching (Optional) | Add hydroxylamine to a final concentration of 10-50 mM and incubate for 5 minutes to quench any unreacted NHS esters. |

| 5 | Purification | Purify the conjugate mixture using Size Exclusion Chromatography (SEC) to separate the cross-linked protein from unreacted linker and reagents. |

| 6 | Characterization | Analyze the purified fractions by SDS-PAGE and MALDI-TOF Mass Spectrometry. |

Activation & Conjugation Buffers

| Buffer Name | Composition | pH | Purpose |

|---|---|---|---|

| Activation Buffer | 100 mM MES, 150 mM NaCl | 6.0 | Optimal for EDC/NHS activation of carboxyl groups. |

| Reaction Buffer (PBS) | 100 mM Sodium Phosphate, 150 mM NaCl | 7.4 | Optimal for NHS ester reaction with primary amines. |

Conclusion

Bis-PEG5-t-butyl ester is a powerful, yet conceptually straightforward, homobifunctional linker. Its true utility is unlocked through a controlled, acid-catalyzed deprotection that reveals two reactive carboxylic acid terminals. The genius of its design lies in the stability of the t-butyl ester "gatekeeper," which prevents unwanted reactions until purposefully triggered. The integral PEG5 spacer provides essential benefits of solubility, biocompatibility, and optimized spatial orientation. By understanding the distinct chemical mechanisms of t-butyl ester cleavage and subsequent EDC/NHS-mediated amine coupling, researchers can confidently employ this linker to construct well-defined bioconjugates for a range of applications, from creating advanced hydrogel materials to studying protein-protein interactions. A thorough characterization of the final product is paramount to validate the success of the conjugation strategy and ensure the homogeneity and desired functionality of the engineered molecule.

References

-

Xu, Y., et al. (2014). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. Analytical Chemistry. [Link]

-

Xu, Y., et al. (2014). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled With In-Source CID. PubMed. [Link]

-

ResearchGate. (2025). The tert-butyl group in chemistry and biology. [Link]

-

Li, Y., et al. (2015). MS All Strategy for Comprehensive Quantitative Analysis of PEGylated-doxorubicin, PEG and Doxorubicin by LC-high Resolution q-q-TOF Mass Spectrometry Coupled With All Window Acquisition of All Fragment Ion Spectra. PubMed. [Link]

-

Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]

-

CD Bioparticles. (n.d.). Homobifunctional Linear PEGs. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Acids. [Link]

-

Barclay, L. R. C., et al. (1972). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Science Publishing. [Link]

-

ResearchGate. (n.d.). Crosslinking Chemistry -EDC/NHS: the carbodiimide conjugation works.... [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Kocienski, P. J. (2005). Protecting Groups. [Link]

-

Wang, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (2020). Steric effect of t-butyl group on SN1 on a cyclohexane ring. [Link]

-

Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

-

ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

-

Abe, Y., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Dove Medical Press. [Link]

-

Thoma, G., et al. (2017). UV-Cured Antibacterial Hydrogels Based on PEG and Monodisperse Heterofunctional Bis-MPA Dendrimers. PubMed Central. [Link]

-

Zhang, Z., et al. (2023). Advances on Hydrogel Lubrication Modification Under Diverse Design Strategies. MDPI. [Link]

Sources

- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Acids - Wordpress [reagents.acsgcipr.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. dovepress.com [dovepress.com]

- 12. benchchem.com [benchchem.com]

- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 16. benchchem.com [benchchem.com]

- 17. UV-Cured Antibacterial Hydrogels Based on PEG and Monodisperse Heterofunctional Bis-MPA Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

A Deep Dive into Bis-PEG5-t-butyl ester: A Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of therapeutic intervention, the ability to precisely manipulate cellular processes is paramount. Targeted protein degradation (TPD) has emerged as a powerful strategy, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this approach lies the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's own protein disposal machinery. The linker connecting the two active ends of a PROTAC is a critical determinant of its success, and among the most favored are polyethylene glycol (PEG) derivatives. This technical guide provides an in-depth exploration of a specific and highly valuable linker, Bis-PEG5-t-butyl ester, detailing its properties, its central role in PROTAC synthesis, and the scientific rationale behind its application.

The PROTAC Revolution and the Critical Role of the Linker

PROTACs are a groundbreaking therapeutic modality that function by inducing the degradation of a target protein of interest (POI).[1] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, two proteins that do not naturally interact. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the proteasome, the cell's protein degradation machinery.[2]

A PROTAC molecule is composed of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two elements.[3] The linker is far from a passive spacer; its length, flexibility, and chemical properties profoundly influence the PROTAC's efficacy.[4] PEG linkers have gained prominence in PROTAC design due to their numerous advantages:

-

Enhanced Solubility: Many warheads and E3 ligase ligands are hydrophobic. The hydrophilic nature of the PEG chain improves the overall aqueous solubility of the PROTAC, which is crucial for its biological activity and formulation.[5][]

-

Improved Cell Permeability: By altering the physicochemical properties of the PROTAC, PEG linkers can enhance its ability to cross cell membranes and reach its intracellular target.[]

-

Biocompatibility: PEG is a well-established biocompatible polymer, minimizing the risk of immunogenicity and toxicity.

-

Tunable Length and Flexibility: PEG linkers can be synthesized with precise lengths, allowing for the systematic optimization of the distance and orientation between the target protein and the E3 ligase to achieve optimal ternary complex formation and subsequent degradation.[5]

Bis-PEG5-t-butyl ester: A Closer Look

Bis-PEG5-t-butyl ester is a homobifunctional PEG linker with distinct advantages for PROTAC synthesis. Its key features are summarized in the table below:

| Property | Value | Source |

| CAS Number | 439114-12-2 | [7] |

| Molecular Weight | 450.57 g/mol | [7] |

| Chemical Formula | C22H42O9 | [7] |

| IUPAC Name | di-tert-butyl 4,7,10,13,16-pentaoxanonadecanedioate | [7] |

| Synonyms | OtBu-PEG5-OtBu | [7] |

The structure of Bis-PEG5-t-butyl ester features a five-unit polyethylene glycol chain flanked by two tert-butyl ester groups. The t-butyl ester serves as a protecting group for the terminal carboxylic acids. This protection is crucial for a controlled, stepwise synthesis of the PROTAC, preventing unwanted side reactions. The carboxylic acid can be deprotected under acidic conditions to allow for conjugation with an amine-containing molecule, typically the warhead or the E3 ligase ligand, through a stable amide bond.[8]

Experimental Workflow: Harnessing Bis-PEG5-t-butyl ester in PROTAC Synthesis

The synthesis of a PROTAC using Bis-PEG5-t-butyl ester typically involves a sequential coupling and deprotection strategy. The following is a generalized experimental protocol that outlines the key steps.

Diagram of the PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a PROTAC using Bis-PEG5-t-butyl ester.

Step 1: Coupling of the First Component (e.g., Warhead)

The initial step involves the coupling of one of the reactive moieties, for instance, the warhead for the protein of interest, to the deprotected linker. This is typically achieved through an amide bond formation.

Protocol:

-

Deprotection of one t-butyl ester: To achieve a monosubstituted linker, a controlled partial deprotection can be performed, or a mono-protected PEG5 linker (e.g., Acid-PEG5-t-butyl ester) can be used as the starting material. For the purpose of this guide, we will assume a sequential coupling to a bis-functionalized linker where one end is selectively reacted first.

-

Activation of the carboxylic acid: The carboxylic acid of the deprotected linker is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

-

Coupling Reaction: The amine-containing warhead is added to the activated linker solution. The reaction is typically stirred at room temperature for several hours.

-

Monitoring and Purification: The progress of the reaction is monitored by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). Upon completion, the resulting warhead-linker conjugate is purified using methods such as reverse-phase preparative HPLC (High-Performance Liquid Chromatography).

Step 2: Deprotection of the Second t-butyl Ester

Once the first component is successfully conjugated, the remaining t-butyl ester protecting group on the other end of the PEG linker must be removed to reveal a free carboxylic acid for the next coupling step.

Protocol:

-

Reaction Setup: The purified warhead-linker intermediate is dissolved in an anhydrous solvent such as DCM (Dichloromethane).

-

Acidic Cleavage: A strong acid, most commonly TFA (Trifluoroacetic acid), is added to the solution.[8] The reaction is stirred at room temperature.

-

Mechanism of Deprotection: The acidic conditions facilitate the cleavage of the t-butyl ester, forming a stable tert-butyl cation and the desired carboxylic acid.[9]

-

Work-up and Removal of Acid: Upon completion, the solvent and excess TFA are removed under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

Step 3: Coupling of the Second Component (e.g., E3 Ligase Ligand)

The final step involves coupling the second active molecule, the E3 ligase ligand, to the newly deprotected carboxylic acid of the warhead-linker conjugate.

Protocol:

-

Activation and Coupling: Similar to the first coupling step, the carboxylic acid of the warhead-linker intermediate is activated with a coupling agent like HATU and a base like DIPEA. The amine-containing E3 ligase ligand is then added to the reaction mixture.

-

Reaction and Purification: The reaction is monitored until completion, and the final PROTAC molecule is purified using preparative HPLC. The identity and purity of the final product are confirmed by analytical techniques such as LC-MS and NMR (Nuclear Magnetic Resonance) spectroscopy.

The Mechanism of PROTAC Action

The synthesized PROTAC, now containing the warhead, the E3 ligase ligand, and the Bis-PEG5 linker, is ready to exert its biological effect.

Diagram of PROTAC-Mediated Protein Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Conclusion

Bis-PEG5-t-butyl ester stands out as a valuable and versatile tool in the design and synthesis of PROTACs. Its well-defined structure, coupled with the advantageous properties of the PEG linker and the utility of the t-butyl ester protecting groups, provides researchers with a reliable building block for constructing potent and effective protein degraders. A thorough understanding of its chemical properties and the rationale behind the experimental protocols for its use is essential for the successful development of novel therapeutics based on targeted protein degradation. As this exciting field continues to advance, the strategic use of well-designed linkers like Bis-PEG5-t-butyl ester will undoubtedly play a pivotal role in unlocking the full potential of this transformative technology.

References

- An S, et al. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018 Oct;36:553-562.

-

AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

-

ResearchGate. Deprotection of the t-butyl ester group. [Link]

-

Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

-

ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

AxisPharm. Bis-PEG-t-butyl ester. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Senior Application Scientist's Guide to PEG Spacers in Therapeutic Molecules: From Enhanced Pharmacokinetics to Advanced Bioconjugate Design

The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, has transitioned from a novel concept to a cornerstone technology in the development of advanced biotherapeutics.[1][2] For drug development professionals, leveraging PEG spacers is not merely a matter of improving a single parameter but a strategic approach to fundamentally enhance a molecule's therapeutic profile. This guide provides an in-depth exploration of the core advantages of utilizing PEG spacers, delving into the underlying mechanisms, practical applications, and critical considerations for designing next-generation therapeutic agents.

The Foundational Advantage: Revolutionizing Pharmacokinetics and Physicochemical Properties

The primary impetus for PEGylation is its profound impact on a molecule's behavior in vivo. By covalently attaching these flexible, hydrophilic polymer chains, we can overcome inherent liabilities of many promising therapeutic candidates, from small molecules to large proteins.[2][3]

Prolonging Circulation Half-Life: The Power of Steric Hindrance

A major challenge for many therapeutic proteins and peptides is their rapid clearance from the body. PEGylation dramatically extends their circulation time through a mechanism of steric hindrance.[2][4] The long, flexible PEG chains sweep through a large hydrodynamic volume, creating a physical shield around the therapeutic molecule.[5][6] This "shield" has two critical effects:

-

Reduced Renal Clearance: The increased effective size of the PEGylated molecule significantly exceeds the glomerular filtration threshold in the kidneys, drastically reducing its excretion rate.[2][7]

-

Protection from Proteolytic Degradation: The PEG cloud physically blocks the approach of proteolytic enzymes, preserving the structural integrity and activity of the therapeutic protein for a longer duration.[8][9]

This prolonged half-life allows for reduced dosing frequency, which improves patient compliance and can lead to a more sustained therapeutic effect.[2][10]

Enhancing Solubility and Stability

Many potent small-molecule drugs, particularly cytotoxic payloads used in Antibody-Drug Conjugates (ADCs), are highly hydrophobic.[1][11] This poor solubility leads to aggregation, which can compromise stability, reduce efficacy, and increase the risk of an immune response.[1][] PEG spacers, being inherently hydrophilic due to their repeating ethylene oxide units, create a hydration shell around the molecule.[1][13] This dramatically improves water solubility, prevents aggregation, and allows for the development of stable formulations, even with high drug loading.[1][11][13]

Modulating Biological Interactions: The "Stealth" Effect and Its Nuances

Reducing Immunogenicity

PEGylation is a well-established strategy for reducing the immunogenicity of therapeutic proteins.[9][14] The PEG chains can mask immunogenic epitopes on the protein surface, preventing their recognition by the immune system and subsequent formation of anti-drug antibodies (ADAs).[9][15] This "stealth" effect is crucial for enabling the long-term use of protein-based therapies.